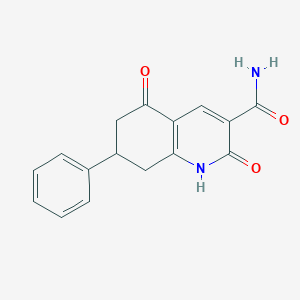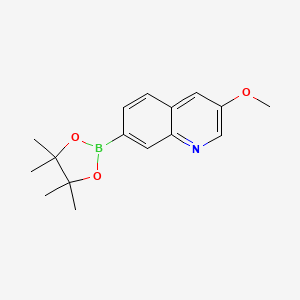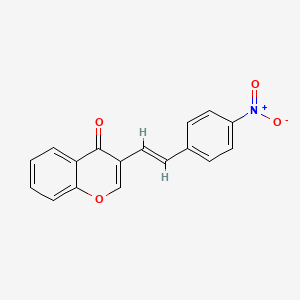
(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid is a complex organic compound that features an indole moiety, an amino group, and a pentanoic acid backbone. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the introduction of the ethylamino group, and finally the formation of the pentanoic acid moiety. Common reagents used in these steps include indole, ethylamine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of such compounds would involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pentanoic acid moiety, potentially forming alcohol derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions, where they can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, compounds with indole moieties are often studied for their potential roles in cell signaling and as neurotransmitter analogs. This compound could be investigated for its interactions with biological receptors and enzymes.
Medicine
In medicine, such compounds may be explored for their therapeutic potential. They could serve as lead compounds in the development of new drugs targeting specific pathways or diseases.
Industry
Industrially, the compound might find applications in the synthesis of specialty chemicals, pharmaceuticals, or as a research reagent.
Mécanisme D'action
The mechanism of action of (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid would depend on its specific interactions with molecular targets. The indole moiety may interact with receptors or enzymes, while the amino and carboxyl groups could participate in hydrogen bonding and ionic interactions. These interactions could modulate biological pathways, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An amino acid with an indole moiety, involved in protein synthesis and as a precursor to serotonin.
Serotonin: A neurotransmitter derived from tryptophan, playing a key role in mood regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H19N3O3 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[2-(1H-indol-3-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19N3O3/c16-14(19)6-5-13(15(20)21)17-8-7-10-9-18-12-4-2-1-3-11(10)12/h1-4,9,13,17-18H,5-8H2,(H2,16,19)(H,20,21)/t13-/m0/s1 |
Clé InChI |
PCNSOOYYRFLNFQ-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)CCN[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCNC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one](/img/structure/B11839634.png)

![6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11839643.png)

![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-](/img/structure/B11839652.png)



![Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B11839673.png)
